ATP dipotassium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

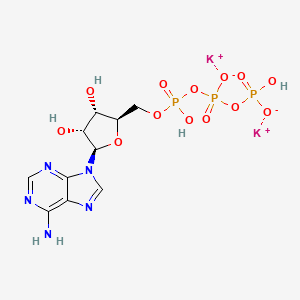

Structure

3D Structure of Parent

属性

分子式 |

C10H14K2N5O13P3 |

|---|---|

分子量 |

583.36 g/mol |

IUPAC 名称 |

dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI 键 |

YFPSRAQDZYNYPX-IDIVVRGQSA-L |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of ATP Dipotassium Salt in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of metabolic processes essential for life. While the significance of the ATP molecule is widely understood, the choice of its salt form in experimental and therapeutic contexts is a critical consideration that can significantly impact outcomes. This in-depth technical guide explores the multifaceted role of ATP dipotassium (B57713) salt in cellular metabolism, providing a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the fundamental functions of ATP, the specific advantages conferred by the dipotassium salt form, and its applications in key metabolic pathways and cellular signaling. This guide offers detailed experimental protocols, quantitative data, and visual representations of metabolic and signaling pathways to facilitate a deeper understanding and practical application of this crucial molecule in research and drug discovery.

Introduction: Beyond the Energy Currency

Adenosine 5'-triphosphate (ATP) is a nucleotide composed of adenine, ribose, and a triphosphate group. The high-energy phosphoanhydride bonds of ATP are hydrolyzed to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), releasing energy that drives a multitude of cellular processes.[1][2] This fundamental role has earned ATP the title of the "energy currency of the cell."[3][4][5] However, the biological activity of ATP is not solely dependent on its triphosphate chain; the associated counter-ions also play a crucial role in its function and stability.

ATP dipotassium salt provides ATP as a complex with two potassium ions. The choice of potassium as the counter-ion is not arbitrary and carries significant physiological relevance. Potassium (K+) is the most abundant intracellular cation and plays a vital role in numerous cellular functions, including maintaining membrane potential, enzyme activation, and signal transduction.[3] The use of this compound salt in experimental settings can, therefore, more closely mimic the intracellular environment, leading to more physiologically relevant results.

The Central Role of ATP in Cellular Metabolism

ATP is the linchpin of cellular metabolism, connecting catabolic reactions that release energy with anabolic reactions that consume it. The primary pathways for ATP synthesis are cellular respiration (including glycolysis, the Krebs cycle, and oxidative phosphorylation) and, in photosynthetic organisms, photophosphorylation.[3][6]

Glycolysis

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating a net of two molecules of ATP and two molecules of NADH.[7][8] This process occurs in the cytoplasm and is the initial stage of cellular respiration. ATP is both consumed in the preparatory phase of glycolysis and produced in the payoff phase.

The Krebs Cycle (Citric Acid Cycle)

The pyruvate generated from glycolysis is converted to acetyl-CoA, which then enters the Krebs cycle in the mitochondrial matrix.[7][9] This cycle completes the oxidation of glucose, producing ATP, NADH, and FADH2. For each molecule of glucose, the Krebs cycle generates two molecules of ATP (or GTP), six molecules of NADH, and two molecules of FADH2.[9][10]

Oxidative Phosphorylation

The majority of ATP is produced during oxidative phosphorylation, which takes place on the inner mitochondrial membrane. The NADH and FADH2 generated from glycolysis and the Krebs cycle donate electrons to the electron transport chain, creating a proton gradient that drives the synthesis of ATP by ATP synthase.[2] This process is highly efficient, yielding approximately 30-32 molecules of ATP per molecule of glucose.[3]

The Significance of the Dipotassium Salt Form

The use of this compound salt in research and drug development offers several advantages, primarily due to the physiological relevance of the potassium ion.

Mimicking the Intracellular Environment

Potassium is the predominant intracellular cation, with concentrations typically ranging from 140 to 150 mM. In contrast, the extracellular concentration of potassium is much lower, around 3.5 to 5.0 mM. Using this compound salt in in vitro assays helps to replicate the high intracellular potassium environment, which is crucial for the optimal function of many enzymes and cellular processes.

Influence on Enzyme Kinetics

Potassium ions can directly influence the activity of several key metabolic enzymes.

-

Pyruvate Kinase: This key glycolytic enzyme exhibits a strong dependence on monovalent cations for its activity, with a high selectivity for K+ over Na+. The presence of K+ induces conformational changes that are critical for the enzyme's catalytic function.[1]

-

Hexokinase: The binding of hexokinase to mitochondria is influenced by both magnesium and monovalent cations like K+. Potassium ions can modulate the effect of Mg2+ on this binding, which is important for regulating the first step of glycolysis.[11]

While direct comparative studies on the Vmax and Km of many enzymes with different ATP salts are limited, the established role of potassium as a necessary cofactor or allosteric activator for numerous metabolic enzymes provides a strong rationale for using this compound salt to achieve physiologically relevant kinetic data.

Impact on Cellular Signaling

ATP is not only an energy currency but also a crucial signaling molecule, both inside and outside the cell. Extracellular ATP acts as a neurotransmitter and a signaling molecule by activating purinergic receptors (P2X and P2Y).[6][12] Potassium ions can modulate the activity of these receptors and associated ion channels. For instance, ATP can increase the activity of Ca2+-activated K+ channels through P2 purinergic agonism.[13] Furthermore, depolarization of cell membranes by elevated extracellular K+ can influence purinergic signaling cascades.[3] The use of this compound salt in studies of purinergic signaling can, therefore, provide a more accurate representation of the physiological signaling environment.

Quantitative Data Summary

The following tables summarize key quantitative data related to ATP and the influence of its counter-ions on metabolic processes.

| Parameter | Value | Reference |

| General ATP Properties | ||

| Gibbs Free Energy of ATP Hydrolysis (ΔG°') | -30.5 kJ/mol | [6] |

| Typical Intracellular ATP Concentration | 1–10 μmol per gram of muscle tissue | [6] |

| Daily ATP Turnover in a Human Adult | 100 to 150 moles | [3] |

| Solubility | ||

| This compound Salt in Water | 50 mg/mL | [13] |

| ATP Disodium Salt in Water | 50 mg/mL | [8] |

| Binding Constants of Cations to ATP | ||

| Mg2+ | 9,554 M-1 | [1] |

| Ca2+ | 3,722 M-1 | [1] |

| K+ | 8 M-1 | [1] |

| Na+ | 13 M-1 | [1] |

| Enzyme | Effect of K+ | Quantitative Data | Reference |

| Pyruvate Kinase | Essential activator; highly selective for K+ over Na+. | In 40% dimethylsulfoxide, the K0.5 app for K+ was 190-fold lower than in water, indicating a much higher affinity. | [1] |

| Pyruvate Dehydrogenase Kinase | Stimulated 2.2-fold by 20 mM K+. | Na+ had no effect even at 80 mM. | [6] |

| Hexokinase | Modulates binding to mitochondria. | 100 mM K+ alone can induce significant binding of hexokinase I to mitochondria. | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound salt.

Preparation of this compound Salt Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound salt for use in biochemical and cellular assays.

Materials:

-

Adenosine 5'-triphosphate dipotassium salt (e.g., Sigma-Aldrich, Cat. No. A7890)

-

Nuclease-free water

-

0.1 M KOH or 0.1 M HCl for pH adjustment

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of this compound salt powder in a sterile microcentrifuge tube.

-

Add nuclease-free water to achieve the desired final concentration (e.g., for a 100 mM stock solution, add the appropriate volume of water).

-

Vortex briefly to dissolve the powder completely.

-

Measure the pH of the solution using a calibrated pH meter. The initial pH will likely be acidic.

-

Adjust the pH to 7.0-7.5 by adding small aliquots of 0.1 M KOH. Avoid over-titration.

-

Once the desired pH is reached, bring the solution to the final volume with nuclease-free water.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. For maximum stability, store as a frozen solution at a pH between 3.5 and 6.8.[13]

In Vitro Glycolysis Assay

Objective: To measure the rate of glycolysis in a cell-free system using this compound salt.

Materials:

-

Cell lysate or purified glycolytic enzymes

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2)

-

Glucose

-

This compound salt (100 mM stock solution)

-

ADP potassium salt

-

NAD+

-

Inorganic phosphate (B84403) (Pi)

-

Lactate (B86563) dehydrogenase (LDH) (for lactate measurement) or a coupled enzyme system for spectrophotometric analysis of NADH production/consumption.

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a master mix containing the reaction buffer, glucose, ADP, NAD+, and Pi at their final desired concentrations.

-

Add the cell lysate or purified enzymes to the master mix.

-

Initiate the reaction by adding this compound salt to the desired final concentration.

-

Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the change in absorbance at 340 nm over time to measure the rate of NADH production or consumption, which is proportional to the rate of glycolysis.

-

Alternatively, samples can be taken at different time points, the reaction stopped (e.g., by adding perchloric acid), and the concentration of lactate or other glycolytic intermediates can be measured using specific assays.

Kinase Activity Assay

Objective: To measure the activity of a specific kinase using this compound salt as the phosphate donor.

Materials:

-

Purified kinase

-

Kinase-specific substrate (peptide or protein)

-

Kinase Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl, 1 mM DTT)

-

This compound salt (radiolabeled [γ-32P]ATP or non-radiolabeled)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays, or a commercial kinase assay kit with fluorescence or luminescence readout).

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the kinase, and its substrate.

-

Pre-incubate the mixture at the optimal temperature for the kinase.

-

Initiate the reaction by adding this compound salt (containing a tracer amount of [γ-32P]ATP if using the radiometric method).

-

Incubate the reaction for a specific period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate using the chosen detection method. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-32P]ATP and then measuring the radioactivity of the phosphorylated substrate using a scintillation counter. For non-radiometric assays, follow the manufacturer's protocol for the specific kit.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in metabolic and signaling pathways is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key processes involving ATP.

Caption: Overview of the Glycolysis Pathway.

Caption: The Krebs Cycle (Citric Acid Cycle).

Caption: Purinergic Signaling Pathways.

References

- 1. Selectivity of pyruvate kinase for Na+ and K+ in water/dimethylsulfoxide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2Y receptors and kidney function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell-Free Protein Expression by a Reconstituted Transcription–Translation System Energized by Sugar Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 10. Binding of ATP at the active site of human pancreatic glucokinase – nucleotide-induced conformational changes with possible implications for its kinetic cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions between cations in modifying the binding of hexokinases I and II to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The contribution of water to the selectivity of pyruvate kinase for Na+ and K+ - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of ATP Dipotassium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and analytical methodologies for Adenosine (B11128) 5'-triphosphate (ATP) dipotassium (B57713) salt. Intended for professionals in research and drug development, this document consolidates key quantitative data, details experimental protocols for its analysis, and visualizes its central role in cellular signaling.

Core Structure and Chemical Identity

Adenosine 5'-triphosphate (ATP) is a pivotal nucleotide composed of three fundamental components: a nitrogenous base (adenine), a five-carbon sugar (ribose), and a triphosphate group. The adenine (B156593) is attached to the 1' carbon of the ribose sugar, which in turn is connected at its 5' carbon to the triphosphate chain. The three phosphate (B84403) units are designated as alpha (α), beta (β), and gamma (γ), starting from the one closest to the ribose.[1] The dipotassium salt of ATP indicates that two of the acidic protons on the triphosphate chain are replaced by potassium ions.

The chemical structure of ATP is foundational to its function as the primary energy currency of the cell. The bonds between the phosphate groups, often termed "high-energy bonds," release a significant amount of energy when hydrolyzed.[1]

Physicochemical Properties

The dipotassium salt of ATP is typically a white, crystalline powder. Its stability and solubility are critical considerations for its use in experimental settings.

Table 1: Physicochemical and Analytical Properties of ATP and its Salts

| Property | Value | Salt Form | Reference |

| Molecular Formula | C₁₀H₁₄K₂N₅O₁₃P₃ · xH₂O | Dipotassium Hydrate | |

| Molecular Weight | 583.36 g/mol (anhydrous basis) | Dipotassium | |

| UV Absorbance (λmax) | 259 nm | Not specified | [1] |

| Molar Extinction Coefficient (ε) | 15.4 mM⁻¹ cm⁻¹ at 259 nm | Not specified | |

| Acidity (pKa) | 0.9, 1.4, 3.8, 6.5 | Free Acid | |

| Solubility in Water | 50 mg/mL | Dipotassium Hydrate | |

| Storage Temperature | -20°C | Dipotassium Hydrate |

ATP is most stable in aqueous solutions with a pH range of 6.8 to 7.4. Outside of this range, it undergoes rapid hydrolysis to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi). For maximum stability in solution, it is recommended to store frozen at a pH between 3.5 and 6.8.

Role in Cellular Signaling

ATP is a key signaling molecule in both intracellular and extracellular environments. Its functions extend beyond a simple energy source to encompass complex regulatory roles in cellular processes critical for drug development research.

Intracellular Signaling

Within the cell, ATP serves as a primary substrate for kinases, enzymes that catalyze the transfer of its terminal phosphate group to specific substrate molecules in a process called phosphorylation. This can activate or inhibit the target protein, initiating signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway. ATP is also the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylate cyclase, a key step in G protein-coupled receptor (GPCR) signaling.

Extracellular and Purinergic Signaling

Cells can release ATP into the extracellular space, where it acts as a neurotransmitter and a paracrine signaling molecule in a process known as purinergic signaling. Extracellular ATP is detected by purinergic receptors, which are broadly classified into two families: P2X ion channels and P2Y G protein-coupled receptors. This signaling pathway is crucial in inflammation, immune responses, and neurotransmission. The enzymatic degradation of extracellular ATP to adenosine by ectonucleotidases (like CD39 and CD73) terminates the signal and generates adenosine, which has its own signaling roles through P1 receptors.

Experimental Protocols for Analysis

Accurate quantification of ATP is essential for studies in metabolism, cell signaling, and drug efficacy. The following are established methods for the analysis of ATP dipotassium salt and its related metabolites.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of ATP, ADP, and AMP.

Methodology:

-

Sample Preparation (from cultured cells):

-

Wash cells with ice-cold PBS.

-

Extract nucleotides by adding ice-cold 0.6 M perchloric acid (PCA).

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet proteins and cellular debris.

-

Neutralize the supernatant with potassium carbonate (K₂CO₃).

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Filter the final supernatant through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic elution with a potassium phosphate buffer (e.g., 50 mM KH₂PO₄, pH 6.80) is effective. An alternative is a gradient elution using a buffer of 0.1 M KH₂PO₄ with an ion-pairing agent like tetrabutylammonium (B224687) (TBA) bisulfate, and a second buffer containing methanol (B129727) for gradient elution.

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 259 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound salt.

-

Calculate the concentration in samples by comparing peak areas to the standard curve.

-

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) provides higher specificity and sensitivity for ATP analysis, allowing for simultaneous quantification of ATP and its degradation products.

Methodology:

-

Sample Preparation:

-

Similar to HPLC, but care must be taken to use MS-compatible buffers (e.g., ammonium (B1175870) acetate (B1210297) instead of potassium phosphate).

-

For plasma or serum samples, protein precipitation is achieved using a cold acetonitrile/water mixture. An internal standard is typically added before precipitation.

-

-

LC-MS/MS Conditions:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity.

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly employed.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a non-invasive technique that can be used to measure the relative concentrations of ATP, ADP, and inorganic phosphate in intact cells and tissues, providing insights into cellular energy metabolism.

Methodology:

-

Sample Preparation:

-

For in vitro studies, this compound salt is dissolved in a suitable buffer.

-

For in vivo or in situ studies, the biological sample is placed directly in the NMR spectrometer.

-

-

NMR Spectroscopy:

-

The chemical shifts of the α, β, and γ phosphates of ATP are distinct and can be used for identification and quantification.

-

The presence of magnesium ions (Mg²⁺) can affect the chemical shifts of the β and γ phosphates, and this property can be used to estimate the concentration of free Mg²⁺ in a sample.

-

Magnetization transfer techniques can be used to measure the rates of ATP synthesis.

-

Applications in Drug Development

A thorough understanding of the properties and analysis of this compound salt is crucial for various aspects of drug development:

-

Target Validation: Many therapeutic targets are ATP-dependent enzymes, such as kinases. Accurate measurement of ATP levels and enzyme kinetics is essential.

-

Screening Assays: ATP quantification is a common readout in high-throughput screening to assess cell viability, cytotoxicity, and the activity of ATP-dependent enzymes.

-

Mechanism of Action Studies: Investigating how a drug affects cellular energy metabolism and signaling pathways involving ATP can elucidate its mechanism of action.

-

Pharmacodynamics: Monitoring ATP levels in tissues can serve as a biomarker for drug efficacy and toxicity.

References

An In-depth Technical Guide to ATP Dipotassium and ATP Disodium Salts for Researchers and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency of the cell, playing a pivotal role in a vast array of cellular processes, from muscle contraction and nerve impulse propagation to DNA synthesis and enzymatic reactions.[1] In research and pharmaceutical applications, ATP is commonly supplied as a salt, with dipotassium (B57713) and disodium (B8443419) salts being two of the most frequently utilized forms. The choice between these two salts is not arbitrary, as the associated counter-ions, potassium (K⁺) and sodium (Na⁺), can have distinct effects on the stability, solubility, and, most importantly, the biological activity of ATP in experimental systems. This technical guide provides a comprehensive comparison of ATP dipotassium and ATP disodium salts, offering insights into their chemical and physical properties, biological implications, and detailed experimental protocols for their comparative analysis.

Core Differences: A Physicochemical Perspective

The fundamental difference between this compound and ATP disodium salt lies in the counter-ions that balance the negative charge of the polyphosphate chain of the ATP molecule. This seemingly subtle distinction can lead to variations in their physicochemical properties, which are critical for experimental design and interpretation.

Data Presentation: Quantitative Comparison of ATP Salts

The following table summarizes the key quantitative data for this compound and ATP disodium salts for easy comparison.

| Property | This compound Salt | ATP Disodium Salt |

| Molecular Formula | C₁₀H₁₄K₂N₅O₁₃P₃ | C₁₀H₁₄N₅Na₂O₁₃P₃ |

| Molecular Weight (anhydrous) | 583.36 g/mol | 551.14 g/mol [2][3] |

| Molecular Weight (trihydrate) | Not commonly specified | 605.24 g/mol |

| CAS Number | 42373-41-1 | 987-65-5 |

| Appearance | White powder | White crystalline solid |

| Solubility in Water | 50 mg/mL | 50 mg/mL, 55.11 mg/mL (100 mM), Soluble to 75 mM |

| pH of Aqueous Solution | Mildly acidic (pH ~3.5 to 6.8 for stability) | Mildly acidic (pH ~3.5) |

| Storage Temperature | -20°C | -20°C |

| Stability in Powder Form | Stable for at least 2 years at -20°C | Stable for at least 2 years at -20°C, with slow dismutation to ADP and adenosine 5'-tetraphosphate (<0.5% per year) |

| Stability in Aqueous Solution | Stable for months when stored frozen at pH 3.5 to 6.8 | Aqueous solutions are recommended for single-day use. |

Biological Implications of Cation Choice

The differential effects of sodium and potassium ions are of paramount importance in biological systems. These ions are not mere spectators but active participants in numerous cellular functions, often in conjunction with ATP.

1. The Na⁺/K⁺-ATPase Pump: This ubiquitous enzyme actively transports Na⁺ and K⁺ ions across the cell membrane against their concentration gradients, a process directly fueled by ATP hydrolysis. The pump's activity is critically dependent on the intracellular and extracellular concentrations of both Na⁺ and K⁺. Therefore, the choice of ATP salt can directly influence the local ionic environment and potentially modulate the activity of this and other ion-dependent enzymes.

2. Mitochondrial ATP Production: The synthesis of ATP via oxidative phosphorylation in mitochondria is influenced by the ionic composition of the mitochondrial matrix. High concentrations of K⁺ in the mitochondrial matrix have been shown to impact the mitochondrial membrane potential and, consequently, ATP synthesis.

3. Purinergic Signaling: Extracellular ATP acts as a signaling molecule by activating purinergic receptors. The conformation and activity of these receptors can be influenced by the ionic microenvironment, suggesting that the choice of ATP salt could have implications for studies on purinergic signaling pathways.

Mandatory Visualizations

Signaling Pathway: ATP-dependent Na⁺/K⁺ Pump

Caption: Simplified signaling pathway of the ATP-dependent Na⁺/K⁺ pump.

Experimental Workflow: Comparative Analysis of ATP Salts

Caption: Experimental workflow for comparing the effects of ATP salts on enzyme activity.

Experimental Protocols

To discern the differential effects of this compound and ATP disodium salts, it is crucial to employ meticulously designed experimental protocols that control for confounding variables. Below are detailed methodologies for key experiments.

Protocol 1: Comparative Analysis of ATPase Activity

Objective: To determine if the counter-ion (K⁺ vs. Na⁺) of ATP affects the catalytic activity of a specific ATPase.

Materials:

-

Purified ATPase enzyme of interest.

-

This compound salt (powder).

-

ATP disodium salt (powder).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂. Note: Avoid buffers containing high concentrations of Na⁺ or K⁺ to minimize interference.

-

Malachite green phosphate (B84403) assay kit or equivalent method for detecting inorganic phosphate (Pi) release.

-

Microplate reader.

-

37°C incubator.

Methodology:

-

Preparation of ATP Stock Solutions:

-

Prepare a 100 mM stock solution of this compound salt in nuclease-free water. Adjust the pH to 7.0 using KOH.

-

Prepare a 100 mM stock solution of ATP disodium salt in nuclease-free water. Adjust the pH to 7.0 using NaOH.

-

Store both stock solutions in aliquots at -20°C.

-

-

Enzyme Preparation:

-

Dilute the purified ATPase to the desired working concentration in the Assay Buffer. Keep the enzyme on ice.

-

-

Reaction Setup (in a 96-well plate):

-

Test wells (this compound): Add Assay Buffer, the desired final concentration of ATP from the dipotassium stock, and initiate the reaction by adding the diluted enzyme.

-

Test wells (ATP disodium): Add Assay Buffer, the desired final concentration of ATP from the disodium stock, and initiate the reaction by adding the diluted enzyme.

-

Control wells (No ATP): Add Assay Buffer and the diluted enzyme, but no ATP.

-

Blank wells: Add Assay Buffer only.

-

The final volume in each well should be identical.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time course (e.g., 15, 30, 45, 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Phosphate Detection:

-

Stop the reaction by adding the stop solution from the malachite green assay kit.

-

Add the malachite green reagent and incubate according to the manufacturer's instructions to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of Pi released in each well.

-

Plot Pi concentration versus time for both ATP salts and determine the initial reaction velocities.

-

Compare the ATPase activity in the presence of this compound versus ATP disodium salt.

-

Protocol 2: Assessing the Impact on Cell Viability and Proliferation

Objective: To evaluate whether the choice of ATP salt influences cell viability or proliferation in a cell culture model.

Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

This compound and ATP disodium salt stock solutions (sterile-filtered).

-

Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo).

-

96-well cell culture plates.

-

CO₂ incubator.

Methodology:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow the cells to adhere and recover overnight in a CO₂ incubator.

-

-

Treatment:

-

Prepare a series of dilutions of both this compound and ATP disodium salts in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the ATP salts. Include a vehicle control (medium only).

-

-

Incubation:

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

-

-

Cell Viability Assay:

-

At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol.

-

-

Data Analysis:

-

Measure the appropriate signal (e.g., absorbance or luminescence).

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Compare the dose-response curves for this compound and ATP disodium salts to identify any significant differences in their effects on cell viability.

-

Conclusion

The choice between this compound and ATP disodium salt is a critical consideration in experimental design that can have significant ramifications for the outcome and interpretation of research findings. While their fundamental role as an energy source remains the same, the associated counter-ions, K⁺ and Na⁺, are biologically active and can modulate the function of enzymes, ion channels, and signaling pathways. Researchers and drug development professionals should carefully consider the specific context of their experiments, including the biological system under investigation and the presence of ion-sensitive components, when selecting the appropriate ATP salt. By understanding the distinct physicochemical properties and potential biological implications of each salt, and by employing rigorous comparative experimental protocols, the scientific community can ensure the accuracy and reproducibility of their results in the ever-advancing fields of life sciences and drug discovery.

References

The Biological Functions of Extracellular ATP in Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine (B11128) triphosphate (eATP) has emerged from its canonical role as an intracellular energy currency to be recognized as a crucial signaling molecule in the extracellular milieu.[1] Acting as a damage-associated molecular pattern (DAMP) and a cotransmitter, eATP orchestrates a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the core biological functions of eATP in signaling, with a focus on its roles in the nervous system, immune response, and cancer. Detailed descriptions of the purinergic receptors that mediate its effects, the downstream signaling pathways, and quantitative data are presented. Furthermore, this guide offers detailed experimental protocols for the study of eATP signaling, intended to serve as a valuable resource for researchers and professionals in drug development.

Introduction to Extracellular ATP as a Signaling Molecule

Under normal physiological conditions, the concentration of ATP inside a cell is in the millimolar (mM) range, while its extracellular concentration is maintained at a much lower, nanomolar (nM) level.[1] This steep concentration gradient is crucial for its function as a signaling molecule. Various stimuli, including cellular stress, damage, and physiological activities like neurotransmission, can trigger the release of ATP into the extracellular space.[1] Once in the extracellular environment, ATP binds to and activates a specific class of receptors known as purinergic receptors, initiating a cascade of intracellular events that dictate cellular responses.[2]

The signaling is terminated by the rapid hydrolysis of eATP by ectonucleotidases, such as CD39 and CD73, which convert ATP to adenosine. Adenosine, in turn, can activate its own set of purinergic receptors (P1 receptors), often with opposing effects to that of ATP, creating a finely tuned regulatory system.[1]

Purinergic Receptors: The Mediators of eATP Signaling

The effects of eATP are mediated by two families of purinergic receptors: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs).

P2X Receptors

P2X receptors are trimeric ion channels that, upon binding to ATP, undergo a conformational change to form a non-selective cation channel. This allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to membrane depolarization and an increase in intracellular calcium concentration. There are seven mammalian P2X receptor subunits (P2X1-P2X7) that can form both homomeric and heteromeric channels, each with distinct pharmacological and biophysical properties.

P2Y Receptors

P2Y receptors are a family of eight known human GPCRs (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by a range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. Based on their G protein coupling, they can be divided into two subfamilies. P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. P2Y12, P2Y13, and P2Y14 receptors couple to Gi/o, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.

Quantitative Data on Purinergic Signaling

Table 1: P2X Receptor Subunits and Properties

| Subunit | Homomeric/Heteromeric | Ion Permeability | Key Agonists | Key Antagonists |

| P2X1 | Homomeric, Heteromeric (with P2X2, P2X4, P2X5) | Na⁺, K⁺, Ca²⁺ | α,β-meATP, ATP | Suramin, PPADS |

| P2X2 | Homomeric, Heteromeric (with P2X1, P2X3, P2X6) | Na⁺, K⁺, Ca²⁺ | ATP, 2-MeSATP | Suramin, PPADS |

| P2X3 | Homomeric, Heteromeric (with P2X2) | Na⁺, K⁺, Ca²⁺ | α,β-meATP, ATP | A-317491, TNP-ATP |

| P2X4 | Homomeric, Heteromeric (with P2X1, P2X7) | Na⁺, K⁺, Ca²⁺ | ATP | TNP-ATP, 5-BDBD |

| P2X5 | Homomeric, Heteromeric (with P2X1) | Na⁺, K⁺, Ca²⁺, Cl⁻ | ATP | |

| P2X6 | Non-functional as homomer, heteromerizes (with P2X2, P2X4) | N/A | N/A | N/A |

| P2X7 | Homomeric | Na⁺, K⁺, Ca²⁺, large cations (pore formation) | BzATP, ATP | A-438079, KN-62 |

Table 2: P2Y Receptor Subtypes, Ligands, and G-Protein Coupling

| Receptor | Endogenous Ligands | G-Protein Coupling | Primary Signaling Pathway |

| P2Y1 | ADP > ATP | Gq/11 | PLC activation, Ca²⁺ mobilization |

| P2Y2 | ATP = UTP | Gq/11 | PLC activation, Ca²⁺ mobilization |

| P2Y4 | UTP > ATP | Gq/11 | PLC activation, Ca²⁺ mobilization |

| P2Y6 | UDP > UTP | Gq/11 | PLC activation, Ca²⁺ mobilization |

| P2Y11 | ATP | Gq/11 and Gs | PLC and Adenylyl Cyclase activation |

| P2Y12 | ADP | Gi/o | Adenylyl Cyclase inhibition |

| P2Y13 | ADP | Gi/o | Adenylyl Cyclase inhibition |

| P2Y14 | UDP-glucose | Gi/o | Adenylyl Cyclase inhibition |

Data compiled from IUPHAR/BPS Guide to PHARMACOLOGY and other sources.

Table 3: Typical Extracellular ATP Concentrations

| Tissue/Condition | eATP Concentration |

| Normal Interstitial Fluid | 10 - 100 nM |

| Synaptic Cleft (during neurotransmission) | 1 - 100 µM |

| Tumor Microenvironment | 100 µM - 1 mM |

| Sites of Inflammation and Injury | High µM to mM range |

Data compiled from various research articles.

Biological Functions of Extracellular ATP

Nervous System

In the central and peripheral nervous systems, ATP acts as a fast neurotransmitter and a neuromodulator. It is co-released with other neurotransmitters, such as acetylcholine (B1216132) and noradrenaline. The activation of postsynaptic P2X receptors leads to rapid excitatory postsynaptic potentials. P2Y receptors, on the other hand, are involved in slower, modulatory responses, influencing synaptic plasticity, and regulating glial cell function. Dysregulation of purinergic signaling has been implicated in various neurological and psychiatric disorders, including chronic pain, epilepsy, and depression.

Immune Response

Extracellular ATP is a key player in the immune system, acting as a "danger signal" released from stressed or dying cells. It can activate the NLRP3 inflammasome in macrophages via P2X7 receptors, leading to the release of pro-inflammatory cytokines IL-1β and IL-18. eATP also acts as a chemoattractant for various immune cells, including neutrophils, macrophages, and T cells, guiding them to sites of inflammation. However, the degradation of eATP to adenosine by ectonucleotidases creates an immunosuppressive environment, highlighting the dual role of purinergic signaling in immunity.

Cancer

The tumor microenvironment is characterized by high concentrations of eATP. This can have both pro- and anti-tumorigenic effects depending on the context. High levels of eATP can promote tumor cell proliferation, survival, and metastasis through the activation of P2Y and P2X7 receptors. Conversely, eATP can also stimulate anti-tumor immune responses. The subsequent generation of adenosine in the tumor microenvironment is generally considered immunosuppressive, promoting tumor growth. This makes the components of the purinergic signaling pathway attractive targets for cancer therapy.

Experimental Protocols

Measurement of Extracellular ATP using a Luciferase-Based Assay

This protocol describes a common method for quantifying eATP in cell culture supernatants.

Principle: The assay is based on the ATP-dependent oxidation of luciferin (B1168401) catalyzed by luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

-

Luciferin-luciferase assay kit

-

Luminometer

-

Cell culture supernatant

-

ATP standard solution

-

White, opaque 96-well plates

Procedure:

-

Prepare a standard curve of ATP ranging from nanomolar to micromolar concentrations.

-

Collect cell culture supernatant, being careful not to lyse the cells. Centrifuge the supernatant to remove any cellular debris.

-

Add 50 µL of each standard or sample to the wells of a 96-well plate.

-

Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions.

-

Add 50 µL of the reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a luminometer.

-

Calculate the eATP concentration in the samples by interpolating from the standard curve.

Characterization of P2X Receptor Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general outline for recording P2X receptor-mediated currents in cultured cells.

Principle: The patch-clamp technique allows for the measurement of ion flow through a single or a population of ion channels in the cell membrane. By applying ATP and observing the resulting current, the activity of P2X receptors can be characterized.

Materials:

-

Cultured cells expressing P2X receptors (e.g., HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP)

-

ATP and other pharmacological agents

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Plate cells on coverslips and place a coverslip in the recording chamber on the microscope stage.

-

Continuously perfuse the cells with extracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply ATP or other agonists to the cell using a perfusion system and record the resulting inward current.

-

Wash out the agonist and allow the current to return to baseline.

-

Apply antagonists or modulators to characterize the pharmacological properties of the receptor.

Measurement of P2Y Receptor Activation via Intracellular Calcium Mobilization

This protocol describes a common fluorescence-based method to measure the activation of Gq-coupled P2Y receptors.

Principle: Activation of Gq-coupled P2Y receptors leads to an increase in intracellular calcium concentration. This can be detected using fluorescent calcium indicators, such as Fura-2 or Fluo-4, which exhibit a change in fluorescence intensity upon binding to calcium.

Materials:

-

Cultured cells expressing the P2Y receptor of interest

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Fluorescence plate reader or fluorescence microscope

-

Extracellular buffer (e.g., HBSS)

-

ATP and other nucleotides

-

P2Y receptor antagonists

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and culture overnight.

-

Load the cells with a fluorescent calcium indicator (e.g., 1 µM Fluo-4 AM) in extracellular buffer for 30-60 minutes at 37°C.

-

Wash the cells with extracellular buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader or on a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add ATP or other agonists to the wells and immediately begin recording the fluorescence intensity over time.

-

To test for antagonism, pre-incubate the cells with the antagonist before adding the agonist.

-

Analyze the data by calculating the change in fluorescence intensity from baseline.

Conclusion

Extracellular ATP is a ubiquitous and versatile signaling molecule that plays a fundamental role in a vast range of biological processes. The intricate network of purinergic receptors and their downstream signaling pathways provides a sophisticated mechanism for cells to sense and respond to their environment, particularly in the context of cellular stress, injury, and intercellular communication. A thorough understanding of eATP signaling is critical for elucidating the mechanisms of various diseases and for the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of this important signaling molecule. As research in this field continues to evolve, the therapeutic potential of targeting the purinergic signaling system is becoming increasingly apparent.

References

A Technical Guide to ATP Dipotassium Salt: Purity, Grades, and Experimental Best Practices for Researchers

For researchers, scientists, and drug development professionals, the quality of reagents is paramount to the validity and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt, a ubiquitous energy currency in biological systems, is a critical component in a vast array of in vitro and in vivo studies. This technical guide provides an in-depth analysis of the purity and grade requirements for ATP dipotassium salt, offering a comprehensive resource for its effective selection and use in research.

Understanding the Grades and Purity of this compound Salt

Commercially available this compound salt is offered in various grades, each with specific purity levels and impurity profiles tailored for different research applications. The choice of grade is critical, as contaminants can significantly impact experimental outcomes.

Common Grades and Their Specifications

The purity of ATP is primarily determined by High-Performance Liquid Chromatography (HPLC), which separates ATP from its degradation products and other related nucleotides. Enzymatic assays are also employed to determine the biological activity of the ATP. The following tables summarize the typical specifications for different grades of this compound salt available from major suppliers.

Table 1: Comparison of Common Research Grades of this compound Salt

| Grade | Purity (by HPLC) | Purity (Enzymatic) | Form | Key Characteristics |

| Research Grade | ≥92%[1] | Not always specified | Powder | Suitable for general use where high purity is not critical. |

| High Purity Grade | ≥97% to ≥99% | ≥98% | Crystalline Powder | Recommended for most enzymatic assays, including kinase and ATPase assays. |

| Ultra-Pure/Molecular Biology Grade | >99% | Not always specified | Powder | Low levels of endo-, exonucleases, and proteases; suitable for applications like in vitro transcription. |

| Bioluminescence Grade | >99% | Not always specified | Powder | Specifically tested for low background in luciferase-based assays; low in interfering ions like Ca²⁺.[2] |

Table 2: Typical Impurity Profile for High-Purity this compound Salt

| Impurity | Typical Specification |

| Adenosine 5'-diphosphate (ADP) | ≤1.0% |

| Adenosine 5'-monophosphate (AMP) | ≤0.5% |

| Inorganic Phosphate (B84403) (Pi) | ≤0.5% |

| Guanosine 5'-triphosphate (GTP) | ≤0.1% |

| Heavy Metals (as Pb) | ≤10 ppm |

| Iron (Fe) | ≤10 ppm |

| Calcium (Ca) | ≤20 ppm |

The Critical Impact of Impurities in Research Applications

The presence of impurities in ATP preparations can lead to erroneous results and misinterpretation of data. Understanding the potential effects of common contaminants is crucial for troubleshooting and ensuring the accuracy of experiments.

-

ADP and AMP: These nucleotides are the primary degradation products of ATP. In kinase assays, ADP can act as a competitive inhibitor, leading to an underestimation of enzyme activity. For enzymes regulated by the cellular energy charge (the ATP/ADP/AMP ratio), the presence of these impurities can alter the enzyme's kinetic properties.

-

Divalent Cations (e.g., Mg²⁺, Ca²⁺): ATP readily chelates divalent cations, with Mg²⁺ being the biologically active cofactor for most ATP-dependent enzymes. The precise concentration of free divalent cations is critical for enzyme kinetics. Contamination with or improper buffering of these ions can significantly alter enzyme activity. Some high-purity grades of ATP are further purified to remove trace metal ions for sensitive applications like bioluminescence assays.

-

Other Nucleotides (e.g., GTP): Contamination with other nucleoside triphosphates can be problematic in studies of nucleotide-specific enzymes.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. This section provides methodologies for the quality control of ATP and its application in a common research assay.

Protocol 1: Determination of ATP Purity by Reverse-Phase HPLC

This protocol outlines a general method for the separation and quantification of ATP, ADP, and AMP using a C18 reverse-phase HPLC column.

1. Materials:

- This compound salt sample

- ATP, ADP, and AMP standards of known concentration

- Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5

- Mobile Phase B: Acetonitrile

- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

- HPLC system with UV detector

2. Standard Preparation:

- Prepare 1 mg/mL stock solutions of ATP, ADP, and AMP standards in ultrapure water.

- Create a series of mixed standards by diluting the stock solutions to concentrations ranging from 1 µM to 100 µM.

3. Sample Preparation:

- Dissolve the this compound salt sample in ultrapure water to a final concentration of approximately 1 mg/mL.

4. HPLC Conditions:

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 259 nm

- Injection Volume: 20 µL

- Gradient:

- 0-5 min: 100% Mobile Phase A

- 5-20 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B

- 20-25 min: Hold at 80% Mobile Phase A / 20% Mobile Phase B

- 25-30 min: Return to 100% Mobile Phase A and equilibrate

5. Data Analysis:

- Integrate the peak areas for ATP, ADP, and AMP in both the standards and the sample.

- Construct a standard curve for each nucleotide by plotting peak area versus concentration.

- Determine the concentration of ATP, ADP, and AMP in the sample using the standard curves.

- Calculate the purity of the ATP sample as a percentage of the total nucleotide content.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for measuring the activity of a protein kinase using a radioactive or luminescence-based method.

1. Materials:

- Purified protein kinase

- Peptide or protein substrate

- High-purity this compound salt (≥98%)

- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

- [γ-³²P]ATP (for radioactive assay) or an ADP-Glo™ Kinase Assay kit (for luminescence assay)

- Phosphocellulose paper and wash buffer (for radioactive assay) or a luminometer (for luminescence assay)

2. Reaction Setup (for a single 25 µL reaction):

- Prepare a master mix containing the kinase reaction buffer, substrate, and any inhibitors being tested.

- In a microcentrifuge tube or 96-well plate, combine:

- 12.5 µL of 2x Kinase Reaction Buffer

- 5 µL of Substrate (to final desired concentration)

- 2.5 µL of Enzyme (to final desired concentration)

- 2.5 µL of Inhibitor or vehicle control

- Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5-10 minutes.

3. Initiation of Reaction:

- Initiate the reaction by adding 2.5 µL of ATP solution (containing a mix of cold ATP and [γ-³²P]ATP for the radioactive assay, or just cold ATP for the luminescence assay) to a final desired concentration (often at or below the Km for ATP).

4. Incubation:

- Incubate the reaction at the desired temperature for a time period within the linear range of the assay (typically 15-60 minutes).

5. Termination and Detection:

Visualizing Key Concepts

Diagrams can aid in understanding complex biological pathways and experimental workflows. The following are representations created using the DOT language.

Caption: P2Y Receptor Signaling Pathway initiated by extracellular ATP.

Caption: Quality control workflow for research-grade this compound salt.

Caption: The bioluminescent reaction catalyzed by firefly luciferase.

References

The Energetic Currency of Life: A Technical Guide to the Discovery and History of Adenosine Triphosphate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) Triphosphate (ATP) is the universal energy currency of all known life, powering a vast array of cellular processes. Its discovery and the subsequent elucidation of its central role in biochemistry represent a cornerstone of modern molecular biology. This technical guide provides a comprehensive overview of the history of ATP, from its initial isolation to the characterization of its function as the primary energy carrier in cells. It details the pivotal experiments conducted by key scientific figures, offering insights into the methodologies that shaped our understanding of bioenergetics. Furthermore, this document explores the role of ATP as an extracellular signaling molecule, detailing the intricate signaling pathways mediated by purinergic receptors. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a deep historical and technical context for the ongoing study of this fundamental biomolecule.

The Discovery and Chemical Characterization of ATP

The journey to understanding ATP began in the late 1920s with independent yet concurrent discoveries in Germany and the United States.

Initial Isolation from Muscle Tissue

In 1929, German biochemist Karl Lohmann , working in the laboratory of Otto Meyerhof, successfully isolated a phosphorus-containing compound from muscle and liver extracts.[1][2] Almost simultaneously, Cyrus Fiske and Yellapragada SubbaRow at Harvard Medical School independently isolated the same compound.[2] Both teams were investigating the nature of "phosphagen," a substance believed to be involved in muscle contraction.

-

Tissue Preparation: Fresh muscle tissue (e.g., frog gastrocnemius) was obtained and immediately chilled on ice to minimize enzymatic degradation of the target compound. The tissue was then minced and ground with sand or a mortar and pestle to disrupt the cell structure.

-

Extraction: The ground tissue was extracted with a cold, dilute acid solution, such as trichloroacetic acid. This served to precipitate proteins and other macromolecules, while keeping smaller soluble molecules, including nucleotides, in the supernatant.

-

Removal of Contaminants: The acidic extract was neutralized, and interfering substances like inorganic phosphate (B84403) were removed through precipitation with reagents such as barium acetate (B1210297) or calcium hydroxide.

-

Fractional Precipitation: The compound of interest was then selectively precipitated from the cleared extract. This was often achieved by adding ethanol (B145695) or other organic solvents, which would cause the precipitation of salts of the nucleotide.

-

Analysis: The isolated precipitate was then subjected to chemical analysis to determine its composition. This included assays for adenine (B156593) (a purine (B94841) base), ribose (a pentose (B10789219) sugar), and labile phosphate groups that could be easily hydrolyzed.

Elucidation of the Structure and Chemical Synthesis

The definitive chemical structure of ATP was proposed in 1935 by Katashi Makino.[3] However, it was the pioneering work of Sir Alexander Todd and his team at the University of Cambridge in 1948 that provided the ultimate proof through the first successful chemical synthesis of ATP.[2] This achievement was a landmark in organic chemistry and biochemistry, for which Todd was awarded the Nobel Prize in Chemistry in 1957.

The chemical synthesis of a complex, labile molecule like ATP was a formidable challenge. Todd's approach involved a multi-step process that can be conceptually outlined as follows:

-

Protection of Reactive Groups: The synthesis began with adenosine, where the reactive hydroxyl groups on the ribose sugar were protected using chemical blocking groups to prevent unwanted side reactions.

-

Phosphorylation of the 5' Hydroxyl Group: The unprotected 5' hydroxyl group of the protected adenosine was then phosphorylated. A common phosphorylating agent used in Todd's laboratory was dibenzyl phosphorochloridate.[4]

-

Introduction of the Diphosphate Moiety: To create the triphosphate chain, a pyrophosphate group was introduced. This was a particularly challenging step due to the instability of pyrophosphate esters. One method involved the reaction of the initially formed monophosphate with a second phosphorylating agent.

-

Deprotection: In the final stage, the protecting groups on the ribose and the phosphate moieties were carefully removed under conditions that would not hydrolyze the delicate phosphoanhydride bonds of the newly formed ATP.

This groundbreaking synthesis not only confirmed the structure of ATP but also opened the door for the synthesis of other nucleotides and their derivatives, which became invaluable tools for biochemical research.

Establishing ATP as the Universal Energy Currency

The discovery and synthesis of ATP were monumental achievements, but its biological significance as the primary energy carrier of the cell was yet to be fully appreciated. This conceptual leap was largely the work of Fritz Albert Lipmann .

In his seminal 1941 review, "Metabolic Generation and Utilization of Phosphate Bond Energy," Lipmann proposed that the phosphoanhydride bonds of ATP were "energy-rich" and that the hydrolysis of these bonds provided the immediate energy for a wide range of cellular processes.[5][6] He introduced the "~" symbol (the "squiggle") to denote these high-energy bonds.

-

Observation of Coupled Reactions: Lipmann and others observed that many endergonic (energy-requiring) reactions in the cell, such as the synthesis of complex molecules, only proceeded when coupled to an exergonic (energy-releasing) reaction.

-

Identification of a Common Intermediate: In many of these coupled reactions, ATP was identified as a common intermediate. The breakdown of fuel molecules like glucose (an exergonic process) was shown to be linked to the synthesis of ATP from ADP and inorganic phosphate (Pi).

-

Demonstration of Energy Transfer: Subsequently, the hydrolysis of this newly synthesized ATP was shown to drive various endergonic processes, such as muscle contraction and the active transport of ions across cell membranes.

-

Thermodynamic Calculations: Lipmann performed thermodynamic calculations based on the available data to estimate the amount of free energy released during the hydrolysis of the terminal phosphate bond of ATP. These calculations supported the idea that this reaction could indeed power the energy-requiring processes of the cell.

This conceptual framework established ATP as the central molecule in cellular energy metabolism, a concept that remains a fundamental principle of biochemistry today.

Quantitative Analysis of ATP Hydrolysis

The energy released from the hydrolysis of ATP is not a fixed value but depends on the specific reaction and the intracellular conditions. The two primary hydrolysis reactions are:

-

ATP → ADP + Pi

-

ATP → AMP + PPi (where PPi is pyrophosphate)

The standard Gibbs free energy change (ΔG°') for these reactions provides a baseline for comparison.

| Reaction | Standard Gibbs Free Energy (ΔG°') |

| ATP + H₂O → ADP + Pᵢ | -30.5 kJ/mol (-7.3 kcal/mol)[2] |

| ATP + H₂O → AMP + PPᵢ | -45.6 kJ/mol (-10.9 kcal/mol)[2] |

| Under typical cellular conditions, the actual ΔG is approximately -57 kJ/mol (-14 kcal/mol) for the hydrolysis to ADP and Pi.[7] |

Note: The actual free energy change (ΔG) in a living cell is significantly more negative than the standard free energy change (ΔG°') due to the intracellular concentrations of ATP, ADP, and Pi being far from standard conditions (1 M). The high ratio of ATP to ADP in the cell drives the hydrolysis reaction forward.

ATP as an Extracellular Signaling Molecule: Purinergic Signaling

Beyond its intracellular role as an energy currency, ATP is also a critical extracellular signaling molecule. This form of signaling, termed "purinergic signaling," involves the release of ATP from cells and its binding to specific receptors on the surface of the same or neighboring cells.

P2X Receptors: Ligand-Gated Ion Channels

P2X receptors are a family of ligand-gated ion channels that are activated by extracellular ATP.[8][9] They are trimers, with each subunit having two transmembrane domains. The binding of ATP induces a conformational change that opens a central pore, allowing the influx of cations, primarily Na⁺ and Ca²⁺, and the efflux of K⁺.[8][10]

Caption: P2X receptor activation by ATP.

P2Y Receptors: G-Protein Coupled Receptors

P2Y receptors are a family of G-protein coupled receptors (GPCRs) that are activated by a variety of nucleotides, including ATP, ADP, UTP, and UDP.[8][11] There are eight known subtypes of human P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[12] Upon ligand binding, they activate intracellular signaling cascades through different G-protein subunits.

Caption: Gq-coupled P2Y receptor signaling.

Conclusion

The discovery of adenosine triphosphate and the subsequent unraveling of its multifaceted roles in biochemistry represent a paradigm of scientific inquiry. From its humble beginnings as an unknown phosphorus-containing compound in muscle extracts, ATP has been revealed as the central pillar of cellular energy metabolism and a key player in intercellular communication. The pioneering work of Lohmann, Fiske, SubbaRow, Todd, and Lipmann laid a foundation that continues to support vast areas of biomedical research. For professionals in drug development, a deep understanding of the history and fundamental biochemistry of ATP is indispensable. The purinergic signaling pathways, in particular, offer a rich landscape of potential therapeutic targets for a wide range of diseases, from inflammation and pain to neurodegenerative disorders and cancer. As research continues to illuminate the intricate roles of ATP in health and disease, the legacy of its discovery will undoubtedly continue to inspire new avenues of scientific exploration and therapeutic innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. THE DOUBLE LIFE OF ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. eoht.info [eoht.info]

- 6. researchgate.net [researchgate.net]

- 7. biochemistry - Gibbs free energy and its change for the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. P2Y receptor - Wikipedia [en.wikipedia.org]

The Significance of Adenosine 5'-Triphosphate (ATP) Dipotassium Salt in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signal transduction. While commercially available in various salt forms, the dipotassium (B57713) salt of ATP holds particular significance for researchers aiming to recapitulate physiological conditions in vitro. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using ATP dipotassium salt. We present comparative data on its physicochemical properties, detailed experimental protocols for its use in key assays, and an exploration of the biological relevance of the potassium counter-ion in critical signaling pathways. This document serves as a technical resource for scientists in basic research and drug development to optimize experimental design and enhance the physiological relevance of their in vitro studies.

Introduction

Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1] Beyond its metabolic role, ATP is a crucial signaling molecule, both intracellularly as a substrate for kinases and adenylate cyclases, and extracellularly as a ligand for purinergic receptors.[1][2] In the laboratory, ATP is a fundamental reagent in a multitude of biochemical and cellular assays.

ATP is commonly supplied as a salt, with the disodium (B8443419) and dipotassium forms being the most prevalent. The choice of the salt form is often overlooked, yet it can have significant implications for experimental outcomes. The intracellular environment is characterized by a high concentration of potassium ions (K⁺), approximately 140-150 mM, whereas the extracellular fluid has a much lower potassium concentration and a higher concentration of sodium ions (Na⁺).[2][3] Consequently, for in vitro assays designed to mimic intracellular processes, the use of this compound salt can provide a more physiologically relevant ionic environment. This guide will delve into the specific advantages and applications of the dipotassium salt form of ATP.

Physicochemical Properties of ATP Salts

The selection of an appropriate salt form of ATP should be guided by its physicochemical properties, including solubility, stability, and purity. While both dipotassium and disodium salts of ATP are widely used, there are subtle but important differences to consider.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and disodium salts based on information from major commercial suppliers and scientific literature.

Table 1: Molecular and Physical Properties of ATP Salts

| Property | This compound Salt Hydrate | ATP Disodium Salt Hydrate |

| Molecular Formula | C₁₀H₁₄K₂N₅O₁₃P₃ · xH₂O | C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O |

| Molecular Weight (anhydrous) | 583.36 g/mol [4] | 551.14 g/mol [5] |

| Appearance | White to off-white powder | White crystalline solid |

| Purity (HPLC) | ≥92%[4] or ≥99%[6] | ≥99%[7] |

Table 2: Solubility and Stability of ATP Salts

| Property | This compound Salt | ATP Disodium Salt |

| Solubility in Water | 50 mg/mL[2][4] | 50 mg/mL[8]; Soluble to 100 mM[5] |

| Aqueous Solution Stability | Stable for months when frozen at -20°C; approximately one week at 0°C.[4] | Similar stability profile to the dipotassium salt.[8] |

| pH of Aqueous Solution | Not specified, but generally near neutral | Mildly acidic (~pH 3.5)[8] |

Table 3: Metal Ion Binding Constants of ATP

| Cation | Binding Constant (per mole) |

| Mg²⁺ | 9,554[4] |

| Ca²⁺ | 3,722[4] |

| Na⁺ | 13[4] |

| K⁺ | 8[4] |

The lower binding constant of K⁺ to ATP compared to Na⁺ suggests that the dipotassium salt may have a slightly different hydration shell and interaction with other molecules in solution, which could subtly influence its availability and interaction with enzymes.

The Significance of the Potassium Counter-Ion in Biological Systems

The primary rationale for using this compound salt lies in the high intracellular concentration of potassium. Maintaining this high K⁺ concentration is critical for numerous cellular functions, including setting the resting membrane potential, regulating enzyme activity, and protein synthesis.[2][3][9]

Mimicking the Intracellular Ionic Milieu

For in vitro experiments that aim to replicate intracellular conditions, such as enzymatic assays with cytosolic proteins or in vitro transcription, using this compound salt helps to maintain a more physiologically accurate ionic environment. The high intracellular K⁺ concentration is actively maintained by the Na⁺/K⁺-ATPase pump, which hydrolyzes ATP to pump Na⁺ out of the cell and K⁺ into the cell.[10][11]

Impact on Enzyme Activity

Several key ATP-dependent enzymes are known to be influenced by potassium ions.

-

Na⁺/K⁺-ATPase: The activity of this essential pump is directly regulated by both sodium and potassium ions.[1][12][13]

-

T7 RNA Polymerase: In vitro transcription reactions often utilize potassium glutamate, as chloride ions can inhibit polymerase activity. The presence of potassium ions is important for optimal enzyme function.[14]

-

Hexokinase-II: This key glycolytic enzyme is stabilized and its activity is promoted by potassium ions.[6]

The use of this compound salt in assays involving these and other K⁺-sensitive enzymes can therefore lead to more reliable and physiologically relevant results.

Experimental Applications and Protocols

This compound salt is a critical reagent in a variety of experimental applications. Below are detailed protocols for several key assays where the choice of this salt form is particularly relevant.

In Vitro Transcription

In vitro transcription is a widely used technique to synthesize RNA molecules from a DNA template. T7 RNA polymerase is commonly used for this purpose and its activity can be influenced by the ionic composition of the reaction buffer.

Caption: Workflow for in vitro transcription using T7 RNA polymerase.

-

Reaction Assembly: In a sterile, RNase-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

-

Nuclease-free water: to a final volume of 20 µL

-

10X Transcription Buffer: 2 µL

-

100 mM DTT: 2 µL

-

rNTP mix (25 mM each of this compound salt, CTP, GTP, UTP): 2 µL

-

Linearized DNA template (0.5-1.0 µg): X µL

-

RNase Inhibitor (40 U/µL): 1 µL

-

T7 RNA Polymerase (50 U/µL): 2 µL

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I (2 U/µL) to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

-

RNA Purification: Purify the synthesized RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Quantification and Analysis: Determine the concentration and purity of the RNA using a spectrophotometer and assess its integrity by gel electrophoresis.

Inflammasome Activation

Extracellular ATP is a well-known danger-associated molecular pattern (DAMP) that can activate the NLRP3 inflammasome via the P2X7 receptor. This process is critically dependent on K⁺ efflux from the cell.[7] The use of this compound salt in these assays is less critical as the ATP is applied extracellularly where Na⁺ is the predominant cation. However, for consistency and to avoid introducing additional variables, many researchers utilize a single, high-quality source of ATP for all experiments.

Caption: ATP-mediated activation of the NLRP3 inflammasome.

-

Cell Culture: Plate bone marrow-derived macrophages (BMDMs) in a 24-well plate at a density of 5 x 10⁵ cells/well and culture overnight.

-

Priming: Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours in serum-free medium to upregulate pro-IL-1β and NLRP3 expression.

-

ATP Stock Solution Preparation: Prepare a 100 mM stock solution of this compound salt in sterile, endotoxin-free water. Adjust the pH to ~7.2 with NaOH or KOH. Filter-sterilize through a 0.22 µm syringe filter.

-

Stimulation: Replace the medium with fresh serum-free medium and stimulate the cells with this compound salt at a final concentration of 5 mM for 30-60 minutes.

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for the analysis of secreted IL-1β by ELISA and lactate (B86563) dehydrogenase (LDH) for cytotoxicity.

-

Cell Lysate: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors for Western blot analysis of caspase-1 cleavage.

-

-

Analysis:

-

Quantify IL-1β in the supernatant using a commercial ELISA kit.

-

Measure LDH release using a commercial cytotoxicity assay kit.

-

Detect cleaved caspase-1 (p20 subunit) in the cell lysates by Western blotting.

-

Considerations for Drug Development

In the context of drug discovery and development, the choice of reagents for high-throughput screening (HTS) and other assays is critical for obtaining reliable and reproducible data.

High-Throughput Screening

For HTS campaigns targeting ATP-dependent enzymes, ensuring a consistent and high-quality source of ATP is paramount. While the choice between dipotassium and disodium salt may depend on the specific target and assay format, the use of this compound salt is recommended for screens involving intracellular enzymes to better reflect the physiological ionic environment. This can be particularly important for identifying allosteric modulators whose binding may be influenced by the ionic composition of the assay buffer.

Assay Interference

It is important to be aware of potential assay interference from compounds in a screening library. Some compounds can interfere with luciferase-based ATP detection assays, a common method for determining cell viability and cytotoxicity.[15] Careful validation of any hits from such screens is necessary to rule out assay artifacts.

Conclusion

The dipotassium salt of ATP is a valuable reagent for researchers in both academic and industrial settings. Its primary significance lies in its ability to provide a more physiologically relevant intracellular ionic environment for in vitro assays. By mimicking the high intracellular potassium concentration, this compound salt can enhance the accuracy and reliability of experiments involving K⁺-sensitive enzymes and cellular processes. For researchers in drug development, the careful selection of reagents, including the salt form of ATP, is a critical step in building robust and predictive assay systems. This guide provides the necessary technical information to make informed decisions about the use of this compound salt in a variety of research applications.

References

- 1. Distinction between the intermediates in Na+-ATPase and Na+,K+-ATPase reactions. I. Exchange and hydrolysis kinetics at millimolar nucleotide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Potassium: From Physiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ≥92% (HPLC), microbial, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. The Na+,K+-ATPase and its stoichiometric ratio: some thermodynamic speculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of ATP and monovalent cations on Mg2+ inhibition of (Na,K)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The interaction of K+, Na+, Mg2+, and ATP with the (Na,K)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aimspress.com [aimspress.com]